N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-Methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 3-methylpiperidin-1-yl group at position 2 and a methoxyacetamide-linked 3-methoxyphenyl moiety at position 2. Its molecular formula is C₂₀H₂₆N₄O₃ (calculated molecular weight: 370.45 g/mol). The compound’s design integrates a methoxy group on the phenyl ring, which may enhance lipophilicity and membrane permeability compared to halogenated analogs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-6-5-9-24(12-14)20-21-15(2)10-19(23-20)27-13-18(25)22-16-7-4-8-17(11-16)26-3/h4,7-8,10-11,14H,5-6,9,12-13H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXRHGJYJXSHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxyphenyl group,
- A pyrimidine moiety,
- A piperidine substituent.
These structural components contribute to its biological activity and interaction with various molecular targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes in the body. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the piperidine and pyrimidine moieties may influence binding affinity and selectivity. This compound is hypothesized to act as an agonist or antagonist depending on the target receptor, modulating various signaling pathways.
1. Anticholinesterase Activity
Research has shown that compounds similar to this compound exhibit potent anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, a study indicated that related compounds demonstrated IC50 values in the nanomolar range against acetylcholinesterase (AChE) .
2. Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to inhibit AChE, which leads to increased acetylcholine levels in synaptic clefts. This mechanism can enhance cognitive function and memory retention in models of neurodegeneration.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to quantify its efficacy against specific pathogens.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Neuroprotective Efficacy
In a controlled study involving animal models, administration of this compound resulted in significant improvements in cognitive tests compared to control groups. The observed increase in acetylcholine levels correlated with enhanced performance in memory tasks.
Case Study 2: Antimicrobial Testing
A separate investigation evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- N-(4-Bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0943) Molecular Formula: C₁₉H₂₃BrN₄O₂ (Mol. Weight: 427.32 g/mol) Key Differences: The 4-bromo substituent replaces the 3-methoxy group, increasing molecular weight and lipophilicity (logP ~3.2 vs. ~2.8 for the methoxy analog). Bromine’s electron-withdrawing nature may alter binding interactions in biological targets, such as kinase active sites .
- N-(5-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (L868-0252) Molecular Formula: C₂₀H₂₅ClN₄O₂ (Mol. Weight: 388.9 g/mol) Key Differences: Incorporates a 5-chloro and 2-methylphenyl group.
Methoxy-Substituted Analogs
- N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide Key Differences: Replaces the oxygen bridge with a sulfur atom (thioether) and substitutes the pyrimidine’s 3-methylpiperidinyl group with a pyridinyl moiety.
Modifications on the Pyrimidine Core
Piperidinyl vs. Piperazinyl Substitutions
- N-(4-((4-Ethylpiperazin-1-yl)Methyl)-3-(Trifluoromethyl)Phenyl)-2-(4-((6-(Methylamino)Pyrimidin-4-yl)Oxy)Phenyl)Acetamide Key Differences: The pyrimidine core is substituted with a methylamino group at position 6 and a 4-ethylpiperazinylmethyl-trifluoromethylphenyl group. The trifluoromethyl (CF₃) group enhances metabolic stability, while the ethylpiperazine moiety may improve solubility and target engagement .
PROTAC-Linked Derivatives
- 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Oxy)-N-(2-(6-Methyl-2-((4-(2-Phenylacetamido)Phenyl)Amino)Pyrimidin-4-yl)-5,8,11-Trioxa-2-Azatridecan-13-yl)Acetamide Key Differences: Incorporates a PROTAC scaffold with a dioxopiperidinyl isoindolinone E3 ligase-binding moiety and a polyethylene glycol (PEG) linker. This design enables targeted protein degradation, diverging from the simpler kinase inhibition mechanism of the parent compound .
Physicochemical and Pharmacokinetic Properties
*logP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
